molecular formula C7H16ClNO B3145192 cis-2-Hydroxymethyl-1-cyclohexylamine hydrochloride CAS No. 5691-37-2

cis-2-Hydroxymethyl-1-cyclohexylamine hydrochloride

Cat. No.: B3145192
CAS No.: 5691-37-2
M. Wt: 165.66 g/mol
InChI Key: ORPKUPNVXFLMRG-ZJLYAJKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-2-Hydroxymethyl-1-cyclohexylamine hydrochloride: is a chemical compound with the molecular formula C7H16NO and a molecular weight of 165.66 g/mol . It is a white to light beige crystalline powder with a melting point of 131°C to 135°C . This compound is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-2-Hydroxymethyl-1-cyclohexylamine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in substitution reactions where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: cis-2-Hydroxymethyl-1-cyclohexylamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of more complex molecules .

Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It can be used in the synthesis of biologically active molecules .

Medicine: Its unique structure allows for the exploration of new drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and resins .

Mechanism of Action

The mechanism of action of cis-2-Hydroxymethyl-1-cyclohexylamine hydrochloride involves its interaction with specific molecular targets in biological systems. The hydroxymethyl group and the amine functionality allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Properties

IUPAC Name

[(1S,2R)-2-aminocyclohexyl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h6-7,9H,1-5,8H2;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPKUPNVXFLMRG-ZJLYAJKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-Hydroxymethyl-1-cyclohexylamine hydrochloride
Reactant of Route 2
cis-2-Hydroxymethyl-1-cyclohexylamine hydrochloride
Reactant of Route 3
cis-2-Hydroxymethyl-1-cyclohexylamine hydrochloride
Reactant of Route 4
cis-2-Hydroxymethyl-1-cyclohexylamine hydrochloride
Reactant of Route 5
cis-2-Hydroxymethyl-1-cyclohexylamine hydrochloride
Reactant of Route 6
cis-2-Hydroxymethyl-1-cyclohexylamine hydrochloride

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